N-(2-fluorophenyl)-2-phenylacetamide

Description

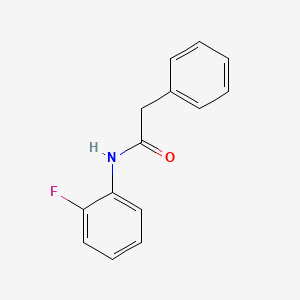

The compound N-(2-fluorophenyl)-2-phenylacetamide is an aromatic amide with the chemical formula C₁₄H₁₂FNO. nih.gov As a member of the phenylacetamide family, it features a phenyl ring and a 2-fluorophenyl ring linked by an acetamide (B32628) group. Its structure is of interest to researchers due to the versatile nature of the phenylacetamide scaffold in medicinal and materials science.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂FNO |

| Molecular Weight | 229.25 g/mol |

| CAS Number | 331-51-1 |

| Description | Solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c15-12-8-4-5-9-13(12)16-14(17)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSLNHVRCOUVSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336377 | |

| Record name | N-(2-fluorophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-26-9 | |

| Record name | N-(2-fluorophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Fluorophenyl 2 Phenylacetamide and Its Analogs

Established Synthetic Pathways for N-(2-fluorophenyl)-2-phenylacetamide

The construction of the amide bond is the cornerstone of synthesizing this compound. Traditional methods primarily rely on the coupling of a carboxylic acid derivative with an amine or through alkylation of a pre-formed amide.

Amide Bond Formation Strategies

A prevalent and well-documented method for the synthesis of N-aryl acetamides is the condensation reaction between a carboxylic acid and an amine, facilitated by coupling agents. In the context of this compound analogs, such as 2-(4-fluorophenyl)-N-phenylacetamide derivatives, a common approach involves the reaction of the corresponding phenylacetic acid with an aniline (B41778) derivative. nih.gov This reaction is typically mediated by a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt) in a suitable organic solvent like acetonitrile (B52724). nih.gov The role of EDC is to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. HOBt is often added to suppress side reactions and minimize racemization if chiral centers are present.

Another established route involves the use of acyl halides, typically acyl chlorides, as activated carboxylic acid derivatives. For instance, the precursor 2-chloro-N-(2-fluorophenyl)acetamide can be synthesized by reacting 2-fluoroaniline (B146934) with chloroacetyl chloride. This reaction is often carried out in the presence of a mild base, such as sodium acetate (B1210297) in glacial acetic acid, to neutralize the hydrogen chloride gas that is liberated during the reaction.

A comparative overview of common amide bond formation strategies is presented below:

| Coupling Reagent/Method | Reactants | General Conditions | Advantages | Disadvantages |

| EDC/HOBt | Carboxylic Acid, Amine | Room temperature, organic solvent (e.g., acetonitrile) | Mild conditions, high yields, suppresses side reactions | Stoichiometric amounts of reagents required, byproduct removal can be tedious |

| Acyl Chlorides | Acyl Chloride, Amine | Often requires a base (e.g., sodium acetate), can be exothermic | High reactivity of acyl chloride, often high yields | Acyl chlorides can be moisture-sensitive, generation of HCl |

| Decarboxylative Coupling | α-Oxocarboxylic Acid, Amine | Metal- and solvent-free conditions reported for related compounds rsc.org | Avoids the use of stoichiometric activating agents | May require specific substrates and conditions |

Precursor Synthesis and Alkylation Routes

The synthesis of this compound can also be approached by first preparing a suitable precursor followed by alkylation. A key precursor is 2-chloro-N-(2-fluorophenyl)acetamide, which can be synthesized from 2-fluoroaniline and chloroacetyl chloride. This intermediate can then undergo a nucleophilic substitution reaction with a suitable phenyl-containing nucleophile to introduce the phenylacetyl moiety.

Alkylation of pre-existing N-substituted 2-phenylacetamides is another viable, albeit less common, strategy for generating structural diversity. These reactions can be influenced by the choice of alkylating agent, solvent, and the presence of catalysts. However, achieving selective N-alkylation over O-alkylation can sometimes be challenging.

A European patent describes various processes for preparing novel phenylacetamide derivatives, which include steps that can be adapted for the synthesis of the target compound and its analogs. googleapis.com These processes often involve multi-step sequences, starting from readily available materials and building up the complexity of the molecule. googleapis.com

Innovative Approaches in this compound Synthesis

In recent years, there has been a significant drive towards developing more efficient, sustainable, and environmentally friendly synthetic methods. This has led to the exploration of novel catalytic systems and green chemistry methodologies for amide bond formation.

Catalytic Reaction Development

The development of catalytic methods for amide synthesis is a key area of research, aiming to reduce the waste generated from the use of stoichiometric coupling agents. While specific catalytic methods for this compound are not extensively reported, general advancements in this field are applicable.

One innovative approach is the use of heterogeneous catalysts. For example, a continual synthesis of N-(phenyl)-phenylacetamide has been demonstrated using a thermally treated amorphous silica (B1680970) (K60) as a reusable catalyst. researchgate.net This method, often employed in a continuous flow setup, allows for the direct amidation of a carboxylic acid and an amine with the constant removal of the water byproduct, driving the reaction towards completion. researchgate.net

Flow chemistry offers a powerful platform for the synthesis of amides, providing advantages such as enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation. digitellinc.comresearchgate.netnih.gov Various flow-based protocols have been developed for amide bond formation, utilizing different activation strategies, including the use of polymer-bound coupling reagents. nih.gov These continuous flow methods can lead to higher yields in shorter reaction times compared to traditional batch processes. digitellinc.com

Recent advances in catalytic asymmetric synthesis have also introduced novel ways to form C-N bonds, which could be adapted for the synthesis of chiral N-aryl acetamides. frontiersin.org

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being applied to amide synthesis to minimize environmental impact. A significant development in this area is the use of biocatalysis. Enzymes, such as lipases, have been shown to be effective catalysts for amide bond formation under mild conditions. For instance, Candida antarctica lipase (B570770) B (CALB) has been successfully used for the amidation of carboxylic acids with amines in green solvents. mdpi.com

Another green approach involves the use of whole-cell biocatalysts. The yeast Candida parapsilosis ATCC 7330 has been utilized for the biocatalytic preparation of various substituted N-phenylacetamides with good conversions and yields under mild reaction conditions. mdpi.com This method relies on the in-vivo generation of an acetyl donor from a simple carbon source like ethanol.

The use of water as a solvent for organic reactions is a cornerstone of green chemistry. While challenging due to the potential for hydrolysis, methods for amide bond formation in aqueous media are being developed. These often rely on the use of surfactants to create micelles, which can provide a hydrophobic microenvironment for the reaction to occur.

Derivatization Strategies and Analog Library Generation

The core structure of this compound can be readily modified to generate libraries of analogs for structure-activity relationship (SAR) studies in drug discovery. Derivatization can be achieved by introducing various substituents on either the N-phenyl ring or the phenylacetyl moiety.

One common strategy involves starting with a common intermediate and reacting it with a diverse set of building blocks. For example, by synthesizing various substituted anilines and coupling them with phenylacetic acid or its derivatives, a wide range of N-aryl acetamides can be produced. nih.gov Similarly, a variety of substituted phenylacetic acids can be coupled with 2-fluoroaniline.

The synthesis of N-phenylacetamide derivatives containing other heterocyclic moieties is another effective derivatization strategy. For instance, N-phenylacetamide derivatives bearing a 4-arylthiazole moiety have been synthesized. nih.govmdpi.com This typically involves a multi-step synthesis where a substituted aniline is converted into a thiourea (B124793), which is then cyclized with an α-haloketone to form the thiazole (B1198619) ring. nih.govmdpi.com

Furthermore, the phenylacetamide scaffold can be incorporated into more complex molecules. For example, new N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have been synthesized by reacting 2-chloro-N-phenylacetamide derivatives with isatin. nih.gov This approach allows for the hybridization of different pharmacophores to explore new chemical space.

The following table provides examples of derivatization strategies for the N-phenylacetamide core:

| Derivatization Approach | Example of Resulting Analog | Synthetic Strategy |

| Substitution on the N-phenyl ring | 2-(4-Fluorophenyl)-N-(nitro/methoxy-phenyl)acetamide | Coupling of 4-fluorophenylacetic acid with substituted anilines using EDC/HOBt. nih.gov |

| Incorporation of a thiazole moiety | N-(4-((4-(4-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide | Multi-step synthesis involving the formation of a thiourea intermediate followed by cyclization. nih.govmdpi.com |

| Conjugation with other scaffolds | N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates | Reaction of 2-chloro-N-phenylacetamide derivatives with isatin. nih.gov |

| Modification of the phenylacetyl group | N-{3-(4-fluorophenyl)propyl}-4-(2-aminoethoxy)-3-hydroxyphenylacetamide | Multi-step synthesis involving different starting materials for the acyl portion. googleapis.com |

| Carbamoylation/Annulation | Carbamoylated coumarins from aryl alkynoates | Metal-free radical cascade cyclization. acs.org |

These strategies highlight the versatility of the N-phenylacetamide scaffold and the numerous possibilities for generating diverse libraries of compounds for further investigation.

Modification of the Phenyl Rings

The aromatic character of the two phenyl rings in this compound and its analogs offers numerous opportunities for functionalization. These modifications can significantly influence the molecule's electronic properties, steric profile, and potential intermolecular interactions.

A common strategy for modifying the N-phenyl ring involves the use of substituted anilines in the initial amide synthesis. For instance, in a study focused on the synthesis of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, a variety of anilines bearing different substituents were coupled with 4-fluorophenylacetic acid. ucl.ac.uk This approach allows for the introduction of a wide range of functional groups onto the N-phenyl ring. The general synthetic route involves the activation of the carboxylic acid, often using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt), followed by reaction with the desired aniline derivative. nih.gov

An example of this is the synthesis of analogs bearing nitro and methoxy (B1213986) groups on the N-phenyl ring. ucl.ac.uk The reaction of 4-fluorophenylacetic acid with 2-nitroaniline (B44862) or 3-methoxyaniline in acetonitrile provides the corresponding substituted N-phenylacetamides. ucl.ac.uk While this specific study focused on the 4-fluoro isomer of the phenylacetic acid component, the methodology is directly applicable to the synthesis of this compound analogs with diverse substitution patterns on the N-phenyl ring. The choice of substituent can be guided by the desired electronic effect, with electron-donating groups like methoxy and electron-withdrawing groups like nitro imparting different properties to the final molecule. ucl.ac.uk

Further diversification of the phenyl rings can be achieved through standard electrophilic aromatic substitution reactions, although the directing effects of the existing substituents (the fluorine atom and the acetamide (B32628) group) must be considered. The fluorine atom is an ortho-, para-director, while the acetamide group's directing effect depends on which ring it is attached to and the reaction conditions.

In a different approach to phenyl ring modification, one of the phenyl rings can be replaced entirely with a different aromatic or heterocyclic system. For example, in a study on related phenylacetamide derivatives, the phenyl ring was replaced with a benzimidazole (B57391) system. researchgate.net This highlights the potential for creating significant structural diversity by moving beyond simple substitution of the existing phenyl rings.

Manipulation of the Amide Linker

The amide bond is a robust and prevalent functional group, yet it can be subjected to various chemical transformations to create new molecular architectures. These manipulations can alter the molecule's conformation, basicity, and hydrogen bonding capabilities.

N-Alkylation:

A key modification of the amide linker is N-alkylation, which replaces the amide proton with an alkyl or aryl group. This transformation can have a profound impact on the molecule's properties by removing a hydrogen bond donor and introducing additional steric bulk. The alkylation of N-substituted 2-phenylacetamides has been studied under various conditions. researchgate.netresearchgate.net Generally, in the presence of a base, the amide nitrogen can be deprotonated to form an amidate anion, which then acts as a nucleophile towards an alkylating agent, such as an alkyl halide. researchgate.net

Hydrolysis:

Reduction:

The amide functionality can be reduced to an amine, providing a route to a different class of compounds. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). mdpi.comtcichemicals.com The reduction of an amide to an amine with LiAlH₄ typically proceeds via a two-step mechanism involving the initial formation of an iminium ion intermediate, which is then further reduced to the amine. mdpi.com This method is effective for converting primary, secondary, and tertiary amides to the corresponding amines. mdpi.com The application of LiAlH₄ to this compound would be expected to yield N-(2-fluorophenyl)-2-phenylethanamine. Other reducing agents, such as sodium borohydride (B1222165) in the presence of certain additives or under specific conditions, can also be employed for amide reductions, although they are generally less reactive than LiAlH₄. tcichemicals.com

Reaction Optimization and Process Chemistry Considerations in Academic Settings

The efficient synthesis of this compound and its analogs in an academic research setting necessitates careful consideration of reaction parameters to maximize yield, purity, and sustainability. The principles of green chemistry are increasingly being applied to amide bond formation, aiming to reduce waste and utilize more environmentally benign reagents and conditions. researchgate.netnih.gov

The direct amidation of a carboxylic acid and an amine is an atom-economical approach, and various catalytic systems have been developed to facilitate this transformation. ucl.ac.ukacs.org The choice of catalyst, solvent, and temperature can significantly impact the reaction outcome.

For the synthesis of N-arylacetamides, a variety of solvents can be employed, and their selection can influence reaction rates and yields. While polar aprotic solvents like DMF and DMSO are common, greener alternatives are continuously being explored. nih.gov For instance, enzymatic methods using lipases in greener solvents like cyclopentyl methyl ether have been shown to be effective for amide synthesis. nih.gov

The optimization of reaction parameters often involves a systematic study of different variables. This can be presented in tabular form to clearly illustrate the effect of each parameter on the reaction yield. While a specific optimization table for the synthesis of this compound was not found in the reviewed academic literature, the following table represents a hypothetical optimization study for a generic N-arylacetamide synthesis, based on common practices in academic research.

| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 110 | 24 | <5 |

| 2 | DCC/HOBt | DCM | 25 | 12 | 75 |

| 3 | EDC/HOBt | Acetonitrile | 25 | 12 | 85 |

| 4 | HATU/DIPEA | DMF | 25 | 4 | 92 |

| 5 | Boric Acid | Toluene (azeotropic removal of water) | 110 | 18 | 65 |

| 6 | Enzyme (e.g., CALB) | CPME | 60 | 48 | 90 |

This hypothetical data illustrates that coupling agents like HATU can lead to high yields in short reaction times, while greener alternatives like enzymatic catalysis can also be highly effective, albeit sometimes requiring longer reaction times. nih.govacs.org Process chemistry in an academic setting also involves considering the ease of purification and the scalability of the chosen method. For instance, methods that avoid the use of stoichiometric coupling reagents, which generate byproducts that need to be removed, are often preferred for larger-scale preparations. researchgate.net

Molecular Design, Structure Activity Relationships Sar , and Ligand Target Interactions of N 2 Fluorophenyl 2 Phenylacetamide Derivatives

Principles of Molecular Design for N-(2-fluorophenyl)-2-phenylacetamide Scaffolds

The molecular architecture of this compound features a central acetamide (B32628) linkage connecting a phenyl ring and a 2-fluorophenyl ring. This scaffold serves as a versatile template in medicinal chemistry. The design principles for derivatives of this scaffold often involve systematic modifications to its core components to optimize biological activity. These components are the phenylacetamide moiety, the N-phenyl ring, and the substituents on either aromatic ring.

The phenylacetamide structure is a recognized pharmacophore present in various biologically active compounds, including those with anticonvulsant, antidepressant, and antiproliferative properties. xisdxjxsu.asia The design of new analogs often begins by identifying a lead compound, which may be discovered through screening or from existing knowledge of pharmacologically active molecules. For instance, a computational study identified a hit from the ZINC database which was then chemically modified to produce a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives for evaluation as antidepressant agents. nih.gov In this context, 2-Chloro-N-(2-fluorophenyl)acetamide was synthesized as a key intermediate. nih.gov

The general design strategy involves exploring the chemical space around the core scaffold by introducing various substituents. Modifications can include:

Altering substituents on the phenyl rings: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties, lipophilicity, and steric profile of the molecule. This can influence target binding affinity and pharmacokinetic properties.

Modifying the acetamide linker: Changes to the linker, such as introducing conformational constraints or altering its length, can affect the spatial orientation of the two aromatic rings, which is often crucial for fitting into a target's binding site.

Bioisosteric replacement: Replacing functional groups with other groups that have similar physicochemical properties can help to improve potency, selectivity, or metabolic stability. For example, replacing a hydrogen atom with a fluorine atom is a common strategy in drug design to alter metabolic pathways or enhance binding interactions.

These design principles are guided by structure-activity relationship (SAR) studies, which systematically investigate how each modification impacts the compound's biological effect.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com These models help in understanding which molecular properties are critical for activity and in predicting the potency of newly designed analogs. For the this compound scaffold, QSAR studies would focus on descriptors related to electronic, steric, and hydrophobic properties.

Electronic Effects on Theoretical Activity

The electronic nature of substituents on the aromatic rings of this compound derivatives is a key determinant of their potential biological activity. Electronic effects are typically quantified by descriptors such as Hammett constants (σ) or calculated properties like atomic charges and dipole moments.

In broader studies of phenylacetamide derivatives, the presence of electron-withdrawing groups on the phenyl rings has been shown to influence various biological activities. For example, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives tested for anticancer activity, compounds bearing a nitro group (a strong electron-withdrawing group) on the N-phenyl ring showed higher cytotoxicity than those with a methoxy (B1213986) group (an electron-donating group). nih.govnih.gov This suggests that reducing electron density in certain regions of the molecule can be favorable for this specific activity. Similarly, in a study of carbonic anhydrase inhibitors based on an N-phenylacetamide scaffold, substitutions with groups of diverse electronic properties (like Cl, Br, CH3, OCH3) were evaluated to probe interactions within the enzyme's active site. xisdxjxsu.asia

Steric and Hydrophobic Contributions to Theoretical Ligand Binding

Steric and hydrophobic properties are critical for how a ligand fits into and interacts with a biological target. The size, shape, and lipophilicity of this compound and its analogs determine their ability to access and bind to receptor pockets.

Hydrophobicity , commonly measured by the partition coefficient (log P), is crucial for membrane permeability and for hydrophobic interactions within the binding site of a target protein. In a QSAR study of N-(substituted phenyl)-2-chloroacetamides, which are structurally similar to the title compound, lipophilicity was found to be a key factor for antimicrobial activity. nih.govnih.gov Derivatives with halogenated phenyl rings, including N-(4-fluorophenyl) chloroacetamide, were among the most active, which was attributed to their high lipophilicity facilitating passage through the cell membrane. nih.govnih.gov

The interplay between these properties is often complex. A QSAR model for anticonvulsant benzylacetamide derivatives showed that a combination of 2D and 3D descriptors, which account for topology, electronic features, and spatial arrangement, produced a model with high predictive quality. mdpi.com This highlights that a successful ligand design strategy must consider the combined influence of electronic, steric, and hydrophobic factors.

The following table presents physicochemical properties for a series of structurally related N-(substituted phenyl)-2-chloroacetamides, illustrating the impact of different substituents on properties relevant to QSAR studies.

| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | logP | Topological Polar Surface Area (TPSA) Ų |

| SP1 | H | 169.61 | 1.83 | 29.10 |

| SP2 | 4-CH₃ | 183.65 | 2.30 | 29.10 |

| SP3 | 4-OCH₃ | 199.64 | 1.95 | 38.33 |

| SP4 | 4-Cl | 204.05 | 2.53 | 29.10 |

| SP6 | 4-F | 187.60 | 2.00 | 29.10 |

| SP9 | 4-OH | 185.61 | 1.48 | 49.33 |

| SP10 | 4-CN | 194.62 | 1.54 | 52.89 |

Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Pharmacophore Modeling for this compound Analogs

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to exert a specific biological activity. A pharmacophore model serves as a 3D template for searching compound libraries to find new, structurally diverse molecules with the potential for the same activity. nih.gov

For this compound analogs, a pharmacophore model would typically be constructed based on a set of known active compounds. The key features would likely include:

Aromatic Rings: The two phenyl rings are prime candidates for aromatic or hydrophobic features. The relative orientation of these two rings is likely to be critical.

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor.

Hydrogen Bond Donor: The amide N-H group is a hydrogen bond donor.

Hydrophobic/Aromatic Center: The 2-fluorophenyl group itself can be defined as a hydrophobic or aromatic feature, with the fluorine atom potentially participating in specific interactions.

In a study aimed at discovering new antidepressant agents, a pharmacophore model (DHHR: one donor, two hydrophobic, and one aromatic feature) was developed from a set of 82 known MAO-A inhibitors. nih.gov This model was then used to screen a large database for new potential inhibitors, demonstrating the utility of this approach. nih.gov Docking studies of the active compounds validated the model by showing that the predicted features (H-bonding, π–π stacking, hydrophobic interactions) were indeed involved in binding to the receptor active site. nih.gov For anticonvulsant agents, a common pharmacophore model includes two hydrophobic binding sites and one hydrogen bonding site. nih.gov The this compound scaffold contains all these elements, making it a suitable candidate for development based on such models.

Ligand-Based and Structure-Based Design Paradigms for this compound

The development of new derivatives from the this compound scaffold can follow two major computational drug design paradigms: ligand-based and structure-based design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies solely on the information from known active and inactive molecules. QSAR and pharmacophore modeling, as discussed above, are the primary tools in LBDD. The process involves analyzing a set of molecules to build a model that defines the necessary structural features for activity. New molecules are then designed to fit this model. drugdesign.org For example, if a QSAR model for a series of this compound analogs indicates that increased hydrophobicity and a negative electrostatic potential on the unsubstituted phenyl ring enhance activity, new analogs would be designed with substituents that achieve these properties.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available. ethernet.edu.et This powerful approach allows for the direct visualization of the binding site and the interactions between the ligand and the protein. Molecular docking is a key SBDD technique where candidate molecules are computationally placed into the binding pocket of the target to predict their binding orientation, affinity, and interaction patterns. orientjchem.org

For instance, in the development of phenoxyacetanilide derivatives as COX-2 inhibitors, molecular docking was used to predict the binding modes and energies of the designed compounds. semanticscholar.org The results showed that specific amino acid residues like SER-530 and TRY-355 were key interaction points within the active site. semanticscholar.org Similarly, if the target for this compound was known, docking studies could reveal how the 2-fluoro substituent interacts with the protein pocket, whether the amide group forms key hydrogen bonds, and how the unsubstituted phenyl ring is oriented. This information would provide a rational basis for designing modifications to improve binding affinity and selectivity. For example, docking might reveal an empty hydrophobic pocket adjacent to the phenyl ring, suggesting that adding a lipophilic substituent at a specific position could enhance binding. nih.gov

Both paradigms offer complementary strategies. Often, insights from ligand-based models can be used to prioritize compounds for more computationally intensive structure-based analysis, creating an integrated and efficient drug discovery workflow.

Mechanistic Probes and Biological Target Engagement Studies of N 2 Fluorophenyl 2 Phenylacetamide

In Vitro Biochemical Evaluation of Enzyme Inhibition and Activation

The in vitro evaluation of N-(2-fluorophenyl)-2-phenylacetamide and its derivatives has pointed towards potential interactions with specific enzymes, although comprehensive data on the parent compound itself is limited.

Direct enzymatic inhibition data for this compound is not extensively available in the public domain. However, studies on structurally related compounds provide insights into potential enzyme targets. A closely related precursor, 2-chloro-N-(2-fluorophenyl)acetamide , has been identified as an inhibitor of mitogen-activated protein kinase (MAPK) phosphorylation. It is also described as an antagonist of the activin receptor type IIB (ACTRIIB), which possesses kinase activity. This suggests that the broader N-(2-fluorophenyl)acetamide scaffold may have an affinity for kinase enzymes.

Furthermore, a more complex molecule, N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide (B32628) , which incorporates the N-(2-fluorophenyl)acetamide moiety, has demonstrated potent and selective inhibition of α-L-fucosidases. nih.gov This compound exhibited significant inhibitory activity against α-L-fucosidases from bovine kidney, rat epididymis, and human lysosomes, with IC50 values of 0.012 µM, 0.044 µM, and 0.0079 µM, respectively. nih.gov The study highlighted that the fluoro substitution on the phenyl ring was crucial for this high potency. nih.gov While this data is for a larger conjugate molecule, it indicates that the N-(2-fluorophenyl)acetamide fragment can be accommodated in the active site of α-L-fucosidase and contributes to the binding and inhibitory action.

Research on other phenylacetamide derivatives has also explored their potential as inhibitors of monoamine oxidase (MAO), an enzyme implicated in the degradation of neurotransmitters. nih.gov This line of inquiry suggests that phenylacetamides, as a class, are being investigated for their effects on enzymes relevant to neurological pathways. nih.gov

Table 1: Enzyme Inhibition Data for a Related Compound

| Compound | Enzyme Target | Source | IC50 Value |

|---|---|---|---|

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Human lysosome α-L-fucosidase | PubMed | 0.0079 µM nih.gov |

| N-(2-fluorophenyl)-2β-deoxyfuconojirimycin acetamide | Bovine kidney α-L-fucosidase | PubMed | 0.012 µM nih.gov |

Note: The data in this table is for a complex containing the N-(2-fluorophenyl)acetamide moiety, not the standalone compound.

There is currently no publicly available scientific literature that specifically investigates the allosteric modulation properties of this compound on any enzyme or receptor. Allosteric modulators bind to a site on the target protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that can enhance or diminish the protein's activity. While this is an active area of research for many compound classes, specific studies for this compound are yet to be published.

Receptor Binding and Ligand-Receptor Interaction Analysis (Non-Cellular/In Vitro)

The analysis of direct interactions between this compound and specific receptors in non-cellular systems is not well-documented.

No specific in vitro direct binding assay data, such as dissociation constant (Kd), maximum binding capacity (Bmax), or inhibition constant (Ki), for this compound with any particular receptor is available in the reviewed scientific literature. Such assays are crucial for determining the affinity and specificity of a ligand for its receptor.

Information regarding the functional activity of this compound in isolated systems, such as preparations of cell membranes or purified receptors, is not available in the current body of scientific literature. These assays would be necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at a specific receptor.

Cellular Pathway Modulation and Phenotypic Screening (In Vitro Cell Models)

While specific data on this compound is scarce, studies on related phenylacetamide derivatives provide some indication of their potential effects on cellular pathways and phenotypes, primarily in the context of cancer research.

Phenotypic screening of various phenylacetamide derivatives has revealed cytotoxic effects against several cancer cell lines. nih.govnih.gov For instance, a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives (an isomer of the compound of interest) demonstrated dose-dependent cytotoxic activity against prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov The mechanism of this cytotoxicity is suggested to be linked to the induction of apoptosis. nih.gov

Another study on a series of synthetic phenylacetamide derivatives showed that they could inhibit the growth of MCF-7 and MDA-MB-468 breast cancer cell lines, as well as PC-12, a pheochromocytoma cell line. tbzmed.ac.ir The observed effects were attributed to the induction of apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases. tbzmed.ac.ir

It is important to emphasize that this data pertains to structurally related compounds and not directly to this compound. Therefore, while the phenylacetamide scaffold shows potential for modulating cellular pathways related to cell proliferation and apoptosis, the specific activity of this compound would require direct experimental evaluation.

Table 2: Cytotoxicity Data for a Related Phenylacetamide Derivative

| Compound Derivative | Cell Line | IC50 Value (µM) |

|---|---|---|

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 52 nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (Prostate Carcinoma) | 80 nih.gov |

Note: The data in this table is for an isomer of the requested compound and its derivatives.

Gene Expression and Proteomic Analysis in Cultured Cells

No studies detailing the impact of this compound on gene or protein expression in cultured cells are present in the available literature.

Cell Cycle Progression and Apoptosis Induction Mechanisms (In Vitro)

There is no published research on the effects of this compound on cell cycle progression or the mechanisms of apoptosis induction in in vitro systems. While related phenylacetamide derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells, this specific information is absent for the requested compound. nih.govtbzmed.ac.ir

Ion Channel Modulation in Isolated Systems

No data could be found regarding the modulatory effects of this compound on ion channels in isolated systems.

Computational and Theoretical Investigations of N 2 Fluorophenyl 2 Phenylacetamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and geometric structure of N-(2-fluorophenyl)-2-phenylacetamide. These methods solve approximations of the Schrödinger equation to determine the molecule's stable conformation and the distribution of its electrons.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of N-phenylacetamide derivatives due to its balance of accuracy and computational efficiency. xisdxjxsu.asia Studies on this class of compounds typically use functionals like B3LYP or M06-2X combined with basis sets such as 6-31G(d) to optimize the molecular geometry and analyze electronic properties. xisdxjxsu.asia

DFT calculations provide precise information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. This information is crucial for understanding its steric and electronic profile. For N-phenylacetamide derivatives, the planarity of the amide group and the relative orientations of the two phenyl rings are key structural features determined by DFT. mdpi.com These calculations can be performed in the gas phase or with solvent models to predict behavior in different environments. xisdxjxsu.asia

Table 1: Representative Optimized Geometrical Parameters for N-phenylacetamide Core Structure (Illustrative) This table illustrates the type of data obtained from DFT calculations for a representative N-phenylacetamide structure. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Lengths (Å) | C=O (carbonyl) | 1.25 Å |

| C-N (amide) | 1.36 Å | |

| N-H (amide) | 1.01 Å | |

| C-C (phenyl) | 1.39 Å | |

| Bond Angles (º) | O=C-N | 122.0° |

| C-N-C | 125.0° | |

| C-C-H (phenyl) | 120.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and reactive. In studies of related acetamide (B32628) compounds, the HOMO-LUMO gap has been calculated to understand their electronic properties and reactivity. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenylacetamide Derivative This table provides an example of FMO data. The specific values for this compound would depend on a dedicated DFT calculation.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Primarily localized on the phenylacetamide moiety |

| LUMO | -1.2 eV | Distributed across the phenyl rings |

| Energy Gap (ΔE) | 5.3 eV | Indicates high kinetic stability |

Natural Bond Orbital (NBO) Interpretations

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron distribution within a molecule. It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and anti-bonding orbitals, which correspond closely to a classical Lewis structure.

A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with the "donation" of electron density from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, significant interactions would include the delocalization of lone pairs from the amide oxygen and nitrogen atoms into the anti-bonding orbitals of adjacent bonds. These interactions are crucial for understanding the molecule's electronic stability and the nature of its conjugated systems. mdpi.comacs.org

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) (Illustrative) This table shows examples of stabilization energies from NBO analysis for interactions expected in the target molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | π* (C-N) | ~35-45 | Resonance stabilization of the amide bond |

| LP (N) | π* (C=O) | ~50-60 | Resonance stabilization of the amide bond |

| π (Phenyl Ring) | π* (C=O) | ~5-10 | Conjugation between phenyl ring and carbonyl |

Molecular Docking and Molecular Dynamics Simulations

While quantum calculations reveal the intrinsic properties of a single molecule, molecular simulations are used to explore its dynamic behavior and interactions with other molecules, particularly biological macromolecules like proteins.

Prediction of Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with the active site of a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and identifying potential drug candidates. nih.gov Studies on various phenylacetamide derivatives have shown their potential as inhibitors for enzymes such as monoamine oxidase A (MAO-A) and carbonic anhydrases. nih.govnih.gov

In a typical docking study, this compound would be placed into the binding pocket of a protein target. The software then calculates the most stable binding poses and estimates the binding free energy, often reported as a docking score. The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein. nih.gov

Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Target (Illustrative) This table exemplifies the output of a molecular docking simulation.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

| Monoamine Oxidase A (MAO-A) | -8.5 | Tyr407, Tyr444, Phe208 | Hydrogen bond with amide N-H, π-π stacking with phenyl rings |

| Carbonic Anhydrase IX | -7.9 | His94, Thr200, Val121 | Hydrogen bond with carbonyl oxygen, hydrophobic interactions |

Conformational Dynamics of this compound and its Complexes

While docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of the ligand and the protein.

For a ligand-protein complex, an MD simulation can assess the stability of the binding pose predicted by docking. It can reveal whether the key interactions are maintained over time and identify any significant conformational changes in the protein or ligand upon binding. Although detailed MD studies on N-phenylacetamide derivatives are not widely reported, this technique is a critical follow-up to docking for validating the stability of the predicted complex and understanding the dynamic nature of the molecular recognition process. xisdxjxsu.asia Key outputs from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the complex.

In Silico Prediction of ADMET-Related Molecular Properties (Theoretical Characterization)

The prediction of ADMET properties through computational models is a cornerstone of modern medicinal chemistry, enabling the early identification of compounds with favorable pharmacokinetic profiles and minimal toxicity risks. tandfonline.comnih.govnih.gov These in silico tools leverage vast datasets of experimentally determined properties to build quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and other predictive frameworks. tandfonline.comacs.org Web-based platforms such as SwissADME, pkCSM, and ProTox-II offer free access to a suite of predictive models for a wide range of ADMET parameters. expasy.orgnih.govkims-imio.comexlibrisgroup.comuq.edu.aunih.govacs.org

The oral bioavailability of a drug is largely dependent on its absorption from the gastrointestinal tract. Key parameters for assessing absorption include Caco-2 cell permeability and human intestinal absorption (HIA).

Caco-2 Permeability: The human colon adenocarcinoma cell line, Caco-2, is widely used as an in vitro model to predict the intestinal permeability of drugs. mdpi.com Computational models for Caco-2 permeability often utilize molecular descriptors such as lipophilicity, polar surface area (PSA), and molecular weight. nih.govnih.gov These models can classify compounds as having low, medium, or high permeability. researchgate.netplos.org For this compound, its predicted physicochemical properties would be the primary inputs for such models.

Human Intestinal Absorption (HIA): HIA models predict the percentage of a drug absorbed from the human intestine. These models are typically built on large datasets of compounds with known HIA values and employ various machine learning techniques. mdpi.com The prediction for this compound would be derived from its structural features and their correlation with known absorption data.

Table 1: Predicted Absorption Properties of this compound (Illustrative)

| Parameter | Predicted Value/Classification | Prediction Method | Key Influencing Factors |

| Caco-2 Permeability | High | QSAR, Machine Learning | Lipophilicity (logP), Polar Surface Area (PSA), Molecular Weight |

| Human Intestinal Absorption | >80% | Machine Learning Models | Structural similarity to well-absorbed compounds |

Once absorbed, a drug's distribution throughout the body is governed by factors such as its ability to cross biological barriers and its binding to plasma proteins.

Blood-Brain Barrier (BBB) Penetration: The ability of a compound to cross the BBB is crucial for drugs targeting the central nervous system (CNS). mdpi.comnih.govmdpi.com Predictive models for BBB penetration often use descriptors like lipophilicity, PSA, molecular weight, and the number of hydrogen bond donors and acceptors. researchgate.netoup.com These models can classify a compound as a BBB penetrant or non-penetrant. mdpi.comnih.gov

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins, primarily albumin, affects its free concentration and, consequently, its efficacy and clearance. Computational models predict the percentage of a drug that will be bound to plasma proteins based on its physicochemical properties.

Table 2: Predicted Distribution Characteristics of this compound (Illustrative)

| Parameter | Predicted Value/Classification | Prediction Method | Key Influencing Factors |

| Blood-Brain Barrier (BBB) Penetration | Likely Penetrant | Machine Learning, QSAR | Moderate Lipophilicity, Low Polar Surface Area |

| Plasma Protein Binding | High | QSAR Models | High Lipophilicity |

The biotransformation of drugs is primarily carried out by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.govacs.org In silico tools can predict which CYP isoforms are likely to metabolize a compound and the potential sites of metabolism on the molecule. nih.govnih.govfrontiersin.org

For this compound, likely metabolic pathways would involve:

Hydroxylation: The aromatic rings (both the fluorophenyl and phenyl moieties) are susceptible to hydroxylation by CYP enzymes.

N-dealkylation or amide hydrolysis: The acetamide linkage could be a site for enzymatic cleavage.

Metabolism of the fluorine substituent: While generally stable, the fluorine atom could influence the metabolic profile.

Freely available tools like SwissADME and pkCSM can predict the inhibition potential of a compound against major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). nih.govkims-imio.comuq.edu.au

Table 3: Predicted Cytochrome P450 Inhibition Profile of this compound (Illustrative)

| CYP Isoform | Predicted Interaction | Prediction Method |

| CYP1A2 | Non-inhibitor | Machine Learning Models |

| CYP2C9 | Inhibitor | Machine Learning Models |

| CYP2C19 | Non-inhibitor | Machine Learning Models |

| CYP2D6 | Non-inhibitor | Machine Learning Models |

| CYP3A4 | Inhibitor | Machine Learning Models |

While specific in silico models for predicting the exact mechanisms of excretion (e.g., renal, biliary) are less common and often integrated within broader clearance models, general predictions can be made. The physicochemical properties of the parent compound and its metabolites, such as water solubility and molecular weight, are key determinants. Hydrophilic metabolites are more likely to be excreted via the kidneys.

Predicting potential toxicity at an early stage is a critical application of in silico methods. scispace.comnih.govoup.comasmepress.comresearchgate.net Several endpoints can be assessed computationally.

hERG Inhibition: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiotoxicity. nih.govnih.govacs.orgresearchgate.net Numerous computational models exist to predict the hERG inhibition potential of a compound based on its structural features. nih.govnih.govacs.orgresearchgate.netresearchgate.net

Mutagenicity: The potential of a compound to cause genetic mutations is a significant safety concern. In silico models, such as those based on the Ames test, are used to predict mutagenicity by identifying structural alerts and using statistical models. nih.govacs.orgacs.orglhasalimited.orgimmunocure.us

Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. Computational models predict hepatotoxicity based on a compound's structural features and their similarity to known hepatotoxicants. scispace.comnih.govoup.comasmepress.comresearchgate.net

Web servers like ProTox-II provide predictions for various toxicity endpoints, including acute toxicity (LD50), hepatotoxicity, and mutagenicity. scispace.comnih.govoup.comasmepress.comresearchgate.net

Table 4: Predicted Toxicity Profile of this compound (Illustrative)

| Toxicity Endpoint | Predicted Risk | Prediction Method | Key Structural Considerations |

| hERG Inhibition | Low to Moderate Risk | QSAR, Pharmacophore Models | Presence of aromatic rings and amide linkage |

| Mutagenicity (Ames) | Non-mutagenic | Structural Alert Analysis, Statistical Models | Absence of common mutagenic substructures |

| Hepatotoxicity | Low Risk | Machine Learning Models | Based on similarity to non-hepatotoxic compounds |

| Acute Oral Toxicity (LD50) | Class 4 (Harmful if swallowed) | Machine Learning Models | General structural features |

Advanced Analytical and Spectroscopic Characterization Techniques for N 2 Fluorophenyl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can map out the complete carbon-hydrogen framework.

¹H and ¹³C NMR Applications

For N-(2-fluorophenyl)-2-phenylacetamide, ¹H NMR spectroscopy would be expected to reveal distinct signals for each unique proton environment. The spectrum would feature multiplets in the aromatic region (approximately 7.0-8.5 ppm) corresponding to the nine protons of the two phenyl rings. The fluorine atom on the 2-fluorophenyl ring would introduce complex splitting patterns (coupling) for the adjacent aromatic protons. A key singlet signal, integrating to two protons, would appear for the methylene (B1212753) (-CH₂) group of the phenylacetamide moiety. Furthermore, a broad singlet corresponding to the amide proton (N-H) would likely be observed, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The spectrum would show signals for the 14 carbon atoms, including the characteristic carbonyl (C=O) carbon of the amide group, typically in the range of 165-175 ppm. The carbon atom directly bonded to the fluorine (C-F) would exhibit a large coupling constant, a hallmark of organofluorine compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: This table is a theoretical prediction as experimental data is unavailable.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (N-H) | 8.0 - 9.5 (broad singlet) | N/A |

| Methylene (-CH₂-) | ~3.7 (singlet) | ~45 |

| Phenyl Ring (C₆H₅-) | 7.2 - 7.4 (multiplet) | 127 - 135 |

| 2-Fluorophenyl Ring (-C₆H₄F) | 7.0 - 8.2 (complex multiplets) | 115 - 155 (with C-F coupling) |

| Carbonyl (C=O) | N/A | ~170 |

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially for the complex aromatic regions, two-dimensional (2D) NMR experiments are essential. Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the connectivity between the phenyl rings, the amide linkage, and the carbonyl group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion (M⁺) peak corresponding to its nominal mass.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirmation of the molecular formula. The experimentally measured exact mass would be compared to the theoretical mass of C₁₄H₁₂FNO (229.09029 u) to confirm the formula with high confidence.

Table 2: Expected Mass Spectrometry Data for this compound (Note: This table is theoretical as experimental data is unavailable.)

| Technique | Parameter | Expected Value |

| MS | Molecular Ion (M⁺) | m/z 229 |

| HRMS | Calculated Exact Mass [M+H]⁺ | 230.09757 |

| HRMS | Measured Exact Mass [M+H]⁺ | To be determined |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, the IR spectrum would display characteristic absorption bands. A strong absorption around 1650-1680 cm⁻¹ would correspond to the C=O stretching of the secondary amide. A sharp peak in the region of 3200-3400 cm⁻¹ would indicate the N-H stretching vibration. Additionally, C-H stretching vibrations for the aromatic and methylene groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-F bond would show a strong absorption in the 1000-1400 cm⁻¹ region.

X-ray Crystallography and Single-Crystal Structure Determination

Molecular Geometry and Stereochemistry

A single-crystal X-ray structure of this compound would reveal the planarity of the amide group and the dihedral angles between the two phenyl rings and the amide plane. This analysis would show how the atoms are arranged in three-dimensional space, providing insight into intermolecular interactions, such as hydrogen bonding involving the amide N-H and C=O groups, which dictate the crystal packing. Without experimental data, specific geometric parameters cannot be reported.

Intermolecular Interactions and Hirshfeld Surface Analysis

In the crystal structures of related acetamide (B32628) derivatives, a variety of intermolecular interactions are observed, which dictate the supramolecular architecture. nih.gov These interactions commonly include hydrogen bonds, as well as other weaker contacts. For instance, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, a three-dimensional network is formed through N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen bonds, supplemented by C—H⋯π(ring) interactions. iucr.org

Based on the functional groups present in this compound (an amide linkage, a phenyl ring, and a fluorophenyl ring), a similar distribution of intermolecular contacts can be anticipated. The key interactions expected to govern its crystal packing include:

N—H⋯O Hydrogen Bonds: The amide functional group provides a hydrogen bond donor (N-H) and an acceptor (C=O), which are likely to form strong intermolecular hydrogen bonds, often leading to the formation of chains or dimers in the crystal lattice.

C—H⋯O and C—H⋯F Interactions: Weaker hydrogen bonds involving carbon as a donor are also expected. The aromatic C-H groups can interact with the carbonyl oxygen and the fluorine atom.

π-π Stacking Interactions: The presence of two aromatic rings (phenyl and fluorophenyl) suggests the likelihood of π-π stacking interactions, which would contribute to the stability of the crystal structure.

The following table summarizes the typical intermolecular contacts and their potential contributions to the Hirshfeld surface, based on analyses of similar N-aryl acetamides.

| Interaction Type | Donor/Acceptor Atoms | Expected Contribution (Illustrative) |

| Hydrogen Bonding | N-H···O | Significant |

| Weak Hydrogen Bonding | C-H···O, C-H···F | Moderate |

| π-π Stacking | Phenyl/Fluorophenyl Rings | Moderate |

| van der Waals Contacts | H···H, C···H, F···H | High |

This table is illustrative and based on data from structurally related compounds.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification, isolation, and purity assessment of synthesized organic compounds like this compound.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a widely used, rapid, and cost-effective method for monitoring the progress of chemical reactions and for preliminary purity checks. scientificlabs.co.uk In the synthesis of related 2-(4-fluorophenyl)-N-phenylacetamide derivatives, TLC was employed to confirm the completion of the reaction. nih.gov For this compound, a suitable TLC system would likely consist of a silica (B1680970) gel plate as the stationary phase and a mixture of non-polar and polar organic solvents (e.g., hexane (B92381) and ethyl acetate) as the mobile phase. The position of the compound on the developed plate can be visualized under UV light due to the presence of the aromatic rings.

Column Chromatography: For the isolation and purification of the crude product, column chromatography is a standard technique. In the synthesis of related N-phenylacetamide derivatives containing thiazole (B1198619) moieties, the crude products were purified by column chromatography on basic alumina. mdpi.com For this compound, a silica gel column would be appropriate, with a gradient elution system of solvents like hexane and ethyl acetate (B1210297) to separate the desired product from unreacted starting materials and by-products.

High-Performance Liquid Chromatography (HPLC): High-performance liquid chromatography (HPLC) is a powerful analytical technique for the definitive assessment of purity and for quantitative analysis. A reverse-phase HPLC (RP-HPLC) method would be suitable for this compound, given its molecular structure.

A study on the structurally similar compound, N-(2-Amino-6-chlorophenyl)-N-phenylacetamide, utilized an RP-HPLC method with a Newcrom R1 column. sielc.com The mobile phase consisted of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid to ensure good peak shape. sielc.com For mass spectrometry (MS) compatibility, formic acid can be used as a substitute for phosphoric acid. sielc.com

Based on this, a potential HPLC method for the purity assessment of this compound is outlined in the table below.

| Parameter | Description |

| Chromatographic Mode | Reverse-Phase (RP) |

| Stationary Phase | C18 (Octadecyl-bonded silica), such as a Newcrom R1 column or equivalent. sielc.com |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (or Methanol) and Water, with an acidic modifier (e.g., 0.1% Phosphoric Acid or 0.1% Formic Acid). sielc.com |

| Detection | UV spectrophotometry (e.g., at 254 nm) due to the presence of chromophoric phenyl groups. |

| Temperature | Ambient or controlled (e.g., 25-40 °C). |

| Flow Rate | Typical analytical flow rates of 0.8-1.2 mL/min. |

This method allows for the separation of this compound from potential impurities, with purity being determined by the area percentage of the main peak in the chromatogram.

Solid State and Supramolecular Chemistry of N 2 Fluorophenyl 2 Phenylacetamide

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. allfordrugs.com These differing forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability. Although no specific polymorphs of N-(2-fluorophenyl)-2-phenylacetamide have been reported, the molecule possesses inherent structural features that make it a likely candidate for polymorphic behavior.

One of the primary drivers for polymorphism in this class of compounds is conformational flexibility. mdpi.com this compound has several rotatable single bonds, allowing the molecule to adopt different shapes (conformers). The rotation around the N-C(aryl) bond and the C-C bond of the phenylacetyl group can lead to different dihedral angles between the two phenyl rings. mdpi.comguidechem.com If these different conformers pack into distinct crystal lattices, they give rise to "conformational polymorphism." For N-aryl amides, variations in the torsion angle between the amide plane and the aromatic ring are a common source of polymorphism. mdpi.commdpi.com

Crystal engineering provides a framework for understanding and predicting how molecules will assemble in the solid state. The introduction of a fluorine atom onto one of the phenyl rings is a key crystal engineering strategy. While often considered a simple bioisostere for hydrogen, fluorine has unique electronic properties that can significantly influence intermolecular interactions and, consequently, crystal packing. iucr.org The role of fluorine is multifaceted; it is highly electronegative yet only weakly polarizable. It can participate in a range of weak intermolecular interactions that can either stabilize a particular packing arrangement or provide alternative bonding motifs that lead to polymorphism. mdpi.comresearchgate.net

Table 1: Potential Influence of Fluorine Substitution on Crystal Packing

| Interaction Type | Description | Potential Impact on this compound |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds where an activated C-H group acts as the donor and the fluorine atom acts as the acceptor. | These interactions can provide additional stability to a crystal lattice, competing with or complementing other interactions like N-H···O bonds. Their presence could favor one polymorph over another. mdpi.comresearchgate.net |

| F···F Contacts | Interactions between fluorine atoms of neighboring molecules. Their nature (attractive or repulsive) is debated and highly dependent on geometry. | Can influence the stacking of the fluorinated phenyl rings, potentially leading to different packing motifs and polymorphs. researchgate.net |

| Orthogonal F···π Interactions | Interactions where a fluorine atom is positioned over the face of an aromatic ring. | Could provide specific directional control, guiding the assembly of molecules into unique supramolecular architectures. |

| Modulation of π-π Stacking | The electron-withdrawing nature of fluorine alters the quadrupole moment of the phenyl ring, influencing how it interacts with other aromatic rings. | Can change the preferred geometry of π-π stacking (e.g., parallel-displaced vs. T-shaped), potentially giving rise to different packing polymorphs. |

Co-crystallization and Salt Formation for Enhanced Research Utility

While no co-crystals or salts of this compound are specifically reported, co-crystallization represents a powerful technique for modifying the physicochemical properties of a molecule without altering its covalent structure. nih.govnih.gov A co-crystal is a multi-component crystalline solid in which an active pharmaceutical ingredient (API) and a benign co-former are held together in a stoichiometric ratio by non-covalent interactions. jpionline.orgresearchgate.net

The molecular structure of this compound is well-suited for co-crystal design. The secondary amide group is an excellent hydrogen-bonding moiety, featuring a strong hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (the carbonyl oxygen, C=O). This functionality allows for the formation of predictable intermolecular connections, known as supramolecular synthons, with a wide variety of co-former molecules. acs.org

One of the most robust and widely used synthons in co-crystal engineering is the acid-amide heterosynthon, formed between a carboxylic acid co-former and the amide group of the target molecule. nih.gov This synthon consists of two complementary hydrogen bonds: an O-H···O bond between the acid's hydroxyl group and the amide's carbonyl oxygen, and an N-H···O bond between the amide's N-H group and the acid's carbonyl oxygen. The reliability of this synthon makes carboxylic acids a primary choice for screening for co-crystals with amide-containing molecules. acs.org

Salt formation, in contrast, involves the transfer of a proton from an acidic to a basic site to form an ionic pair. Given that the amide group in this compound is generally considered neutral and not readily protonated or deprotonated, salt formation would be less common unless co-formed with very strong acids or bases under specific conditions. Co-crystallization with neutral co-formers is therefore the more probable route for creating multi-component solid forms of this compound. ijpsr.com

Table 2: Potential Co-formers for this compound

| Co-former Class | Example Co-formers | Expected Supramolecular Synthon | Potential Utility |

| Dicarboxylic Acids | Succinic acid, Adipic acid, Oxalic acid | Acid-Amide Heterosynthon | Enhance solubility, modify melting point, improve physical stability. |

| Hydroxybenzoic Acids | 4-Hydroxybenzoic acid, Salicylic acid | Acid-Amide and/or Phenol-Amide Heterosynthon | Introduce new hydrogen bonding networks, potentially altering dissolution profiles. |

| Other Amides | Nicotinamide, Isoniazid | Amide-Amide Heterosynthon | Create diverse hydrogen-bonded structures, useful for fundamental crystal engineering studies. |

| Phenols | Resorcinol, Hydroquinone | Phenol-Amide Heterosynthon | Modify crystal packing through O-H···O hydrogen bonds. |

Supramolecular Assemblies and Intermolecular Bonding Networks

The three-dimensional architecture of a molecular crystal is determined by a hierarchical network of intermolecular interactions. While the precise crystal structure of this compound is not available, its supramolecular assembly can be predicted based on the functional groups present and established patterns in related compounds.

The most dominant interaction in the crystal structure of a secondary amide is almost invariably the N-H···O=C hydrogen bond. researchgate.net This interaction is highly directional and relatively strong, acting as the primary organizing force in the crystal lattice. Typically, these bonds lead to the formation of one-dimensional chains where molecules are linked head-to-tail, a motif known as a C(4) chain in graph-set notation. This catemer synthon is a hallmark of secondary amide crystal structures. researchgate.net

Table 3: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Distance Range (Å) | Description and Significance |

| Hydrogen Bond | N-H | O=C | D···A ≈ 2.8 - 3.1 | The primary and strongest interaction, expected to form infinite chains [C(4) motif] that serve as the backbone of the crystal structure. researchgate.net |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | O=C | D···A ≈ 3.0 - 3.6 | Numerous C-H donors can interact with the carbonyl oxygen, helping to link the primary hydrogen-bonded chains together. |

| Weak Hydrogen Bond | C-H (aromatic/aliphatic) | F-C | D···A ≈ 3.0 - 3.5 | The fluorine atom can act as a weak hydrogen bond acceptor, influencing the orientation of neighboring molecules. researchgate.net |

| π-π Stacking | Phenyl Ring Centroid | Phenyl Ring Centroid | Centroid-Centroid ≈ 3.3 - 3.8 | Parallel-displaced or offset stacking between phenyl rings of adjacent molecules contributes significantly to packing efficiency and lattice energy. |

| C-H···π Interaction | C-H (aromatic/aliphatic) | Phenyl Ring Face | H···Centroid ≈ 2.5 - 2.9 | An edge-to-face interaction where a C-H bond points towards the electron-rich face of a phenyl ring, important for cross-linking molecular chains. |

Emerging Research Directions and Future Outlook for N 2 Fluorophenyl 2 Phenylacetamide

Exploration of Novel Biological Targets and Mechanisms

The therapeutic potential of phenylacetamide derivatives has been increasingly recognized, with research indicating a range of biological activities. A significant future direction for N-(2-fluorophenyl)-2-phenylacetamide lies in the systematic exploration of novel biological targets and the elucidation of their underlying mechanisms of action.

Recent studies on structurally related compounds, such as 2-(4-fluorophenyl)-N-phenylacetamide derivatives, have demonstrated their potential as anticancer agents. nih.govnih.gov These studies revealed cytotoxic activity against various cancer cell lines, including prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60). nih.gov The mechanism of action is often linked to the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. nih.gov

Future research will likely focus on identifying the specific molecular targets through which this compound exerts its effects. This could involve a variety of approaches, including:

Target Deconvolution: Employing techniques such as affinity chromatography, and proteomics to isolate and identify the proteins that directly bind to the compound.

Pathway Analysis: Investigating the downstream signaling pathways modulated by the compound to understand its broader biological impact.

In Vivo Studies: Utilizing animal models to validate the in vitro findings and to assess the compound's efficacy and target engagement in a more complex biological system.

The exploration of these avenues could reveal novel therapeutic applications for this compound in oncology and potentially other disease areas. The table below summarizes the cytotoxic activity of some related phenylacetamide derivatives, highlighting the potential for this class of compounds.

| Compound Derivative | Cell Line | IC50 (μM) |

| 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamide | PC3 | 52 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 | 80 |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 | 100 |

Data sourced from in-vitro cytotoxicity evaluations of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives. nih.gov

Integration with Advanced Chemical Biology Technologies

The field of chemical biology offers a powerful toolkit for dissecting complex biological processes at the molecular level. The integration of this compound with these advanced technologies represents a promising frontier for research.

One such technology is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that covalently bind to the active sites of specific enzyme families, allowing for a direct assessment of their functional state in complex biological systems. nih.govwikipedia.org By designing an activity-based probe derived from the this compound scaffold, researchers could:

Identify Novel Enzyme Targets: Screen for previously unknown enzymes that interact with the compound.

Profile Target Engagement: Quantify the extent to which the compound binds to its target(s) in cells or tissues.

Discover Biomarkers: Identify changes in enzyme activity that correlate with the compound's effects, which could serve as biomarkers for its therapeutic efficacy.

The general structure of an activity-based probe consists of a reactive group (or "warhead") that forms a covalent bond with the target, a linker, and a reporter tag (e.g., a fluorophore or biotin) for detection and analysis. wikipedia.org

Furthermore, the development of covalent probes based on the this compound structure could provide highly specific tools for target validation and mechanistic studies. semanticscholar.org These probes form a permanent bond with their target protein, enabling their isolation and identification with greater ease and certainty.

The application of these and other chemical biology techniques, such as chemoproteomics and cellular imaging, will be instrumental in mapping the interactome of this compound and translating this knowledge into therapeutic insights.

Methodological Advancements in Synthesis and Characterization

Concurrent with the exploration of its biological activity, advancements in the synthesis and characterization of this compound will be crucial for accelerating research and development.

Synthesis:

The synthesis of N-aryl-2-phenylacetamides typically involves the reaction of a substituted aniline (B41778) with a phenylacetyl chloride or a related activated carboxylic acid derivative. nih.govresearchgate.net Future research in this area may focus on:

Green Chemistry Approaches: Implementing more environmentally friendly synthetic routes that minimize the use of hazardous reagents and solvents. researchgate.net

Combinatorial Synthesis: Developing high-throughput methods to generate libraries of this compound analogs with diverse substitutions, facilitating structure-activity relationship (SAR) studies.

Characterization:

The unambiguous characterization of this compound and its derivatives is essential for ensuring their purity and structural integrity. Standard analytical techniques employed for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular structure. nih.govresearchgate.net Advanced 2D NMR techniques, such as COSY and HMBC, can provide further detailed structural information. ipb.pt

Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity. nih.gov

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. nih.gov